molecular formula C17H14ClN3O2 B2909343 N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide CAS No. 952893-80-0

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide

Cat. No.: B2909343
CAS No.: 952893-80-0
M. Wt: 327.77
InChI Key: QDHVGHXBRUOEOE-UHFFFAOYSA-N
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Description

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a compound that belongs to the class of oxadiazole derivatives Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3-chlorobenzohydrazide with phenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring . The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxadiazole derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Oxidized oxadiazole derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide can be compared with other oxadiazole derivatives, such as:

    5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol: Similar structure but with a thiol group instead of the amide group.

    5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-amine: Contains an amine group and an additional chlorine atom on the phenyl ring.

    5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid: Features a carboxylic acid group and a methoxy-substituted phenyl ring.

Properties

IUPAC Name

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c18-14-8-4-7-13(11-14)16-20-21-17(23-16)19-15(22)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHVGHXBRUOEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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